3-Methyl-1-benzothiophen-7-amine hydrochloride
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Overview
Description
3-Methyl-1-benzothiophen-7-amine hydrochloride is a versatile chemical compound with a molecular formula of C9H10ClNS and a molecular weight of 199.7 g/mol . This compound is utilized in various scientific studies due to its multifaceted properties, making it an invaluable resource for research applications.
Preparation Methods
The synthesis of 3-Methyl-1-benzothiophen-7-amine hydrochloride can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method employs microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, resulting in high yields of the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure scalability and efficiency.
Chemical Reactions Analysis
3-Methyl-1-benzothiophen-7-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, which react with amines to form amides . The compound can also participate in Hofmann elimination reactions, where quaternary ammonium salts are heated with moist silver oxide to produce alkenes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-benzothiophen-7-amine hydrochloride has numerous scientific research applications. It is utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents . The compound’s unique structure makes it a valuable building block in drug discovery, particularly for the synthesis of tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, and estrogen receptor modulators . Additionally, it has applications in material science and environmental research due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophen-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, the compound is known to interfere with sterol biosynthesis by inhibiting enzymes such as squalene epoxidase . This inhibition disrupts the formation of sterols necessary for cellular membranes, leading to growth inhibition and other effects.
Comparison with Similar Compounds
3-Methyl-1-benzothiophen-7-amine hydrochloride can be compared to other similar compounds, such as methiopropamine. Methiopropamine is structurally related to methamphetamine and consists of a thiophene group with an alkyl amine substituent at the 2-position . While both compounds share a thiophene nucleus, this compound is unique due to its specific substitution pattern and hydrochloride salt form, which confer distinct chemical and biological properties.
Similar Compounds
Properties
Molecular Formula |
C9H10ClNS |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-methyl-1-benzothiophen-7-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H |
InChI Key |
MCUVTZIRWMHEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2N.Cl |
Origin of Product |
United States |
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